N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline
Overview
Description
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a phenoxyethyl group and a phenylpropoxy group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline typically involves a multi-step process. One common method includes the following steps:
Preparation of 3,5-Dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 2-(3,5-Dimethylphenoxy)ethyl Bromide: This involves the reaction of 3,5-dimethylphenol with ethylene dibromide in the presence of a base like sodium hydroxide.
Preparation of 4-(3-Phenylpropoxy)aniline: This can be achieved by reacting aniline with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Final Coupling Reaction: The final step involves the reaction of 2-(3,5-dimethylphenoxy)ethyl bromide with 4-(3-phenylpropoxy)aniline in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and phenylpropoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenylpropoxy groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline: Unique due to the presence of both phenoxy and phenylpropoxy groups.
N-[2-(3,5-Dimethylphenoxy)ethyl]aniline: Lacks the phenylpropoxy group.
4-(3-Phenylpropoxy)aniline: Lacks the phenoxyethyl group.
Uniqueness
This compound is unique due to the combination of phenoxy and phenylpropoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20-17-21(2)19-25(18-20)28-16-14-26-23-10-12-24(13-11-23)27-15-6-9-22-7-4-3-5-8-22/h3-5,7-8,10-13,17-19,26H,6,9,14-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVCTUFLQSKAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC2=CC=C(C=C2)OCCCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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